3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride
Description
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride is a chemical compound with the molecular formula C10H10N2S·HCl. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a phenyl group attached to a prop-2-ynyl chain, which is further connected to a carbamimidothioate moiety.
Properties
IUPAC Name |
3-phenylprop-2-ynyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZPNPBVRAIIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCSC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride typically involves the reaction of 3-phenylprop-2-yn-1-amine with carbon disulfide and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Phenylprop-2-yn-1-amine} + \text{Carbon disulfide} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as squalene epoxidase, which is involved in cholesterol biosynthesis.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of squalene epoxidase, it binds to the enzyme’s active site, preventing the conversion of squalene to 2,3-oxidosqualene, a key step in cholesterol biosynthesis . This inhibition disrupts the production of cholesterol, which can have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-yn-1-amine hydrochloride: Similar structure but lacks the carbamimidothioate moiety.
3-Phenyl-2-propyn-1-yl imidothiocarbamate hydrochloride: Contains an imidothiocarbamate group instead of carbamimidothioate.
Uniqueness
3-Phenylprop-2-ynyl carbamimidothioate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit squalene epoxidase sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
